molecular formula C22H25F3N4O B13795371 N-(1-([6-(Trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)-3,4-dihydroisoquinoline-2(1H)-carboxamide

N-(1-([6-(Trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)-3,4-dihydroisoquinoline-2(1H)-carboxamide

Cat. No.: B13795371
M. Wt: 418.5 g/mol
InChI Key: TYWKSNSOPHAXGD-UHFFFAOYSA-N
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Description

N-(1-([6-(Trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)-3,4-dihydroisoquinoline-2(1H)-carboxamide is a complex organic compound known for its significant applications in medicinal chemistry. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, making it a valuable candidate for various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-([6-(Trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)-3,4-dihydroisoquinoline-2(1H)-carboxamide involves multiple steps, starting from the preparation of intermediate compounds. The key steps include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

N-(1-([6-(Trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)-3,4-dihydroisoquinoline-2(1H)-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).

    Catalysts: Palladium, platinum.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(1-([6-(Trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)-3,4-dihydroisoquinoline-2(1H)-carboxamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: Used in the development of pharmaceuticals, particularly as a potential inhibitor for specific enzymes and receptors.

    Biological Studies: Employed in studying biological pathways and mechanisms, especially those involving signal transduction.

    Chemical Research: Utilized in the synthesis of complex organic molecules and as a building block for more advanced compounds.

    Industrial Applications: Applied in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1-([6-(Trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)-3,4-dihydroisoquinoline-2(1H)-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biological pathways. For instance, it may act as an inhibitor by blocking the active site of an enzyme, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-([6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl]methyl)piperidin-4-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide
  • N-(1-([6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl]methyl)piperidin-4-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide

Uniqueness

N-(1-([6-(Trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)-3,4-dihydroisoquinoline-2(1H)-carboxamide stands out due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity. This unique feature makes it a valuable compound for various applications, particularly in medicinal chemistry .

Properties

Molecular Formula

C22H25F3N4O

Molecular Weight

418.5 g/mol

IUPAC Name

N-[1-[[6-(trifluoromethyl)pyridin-3-yl]methyl]piperidin-4-yl]-3,4-dihydro-1H-isoquinoline-2-carboxamide

InChI

InChI=1S/C22H25F3N4O/c23-22(24,25)20-6-5-16(13-26-20)14-28-10-8-19(9-11-28)27-21(30)29-12-7-17-3-1-2-4-18(17)15-29/h1-6,13,19H,7-12,14-15H2,(H,27,30)

InChI Key

TYWKSNSOPHAXGD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)N2CCC3=CC=CC=C3C2)CC4=CN=C(C=C4)C(F)(F)F

Origin of Product

United States

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